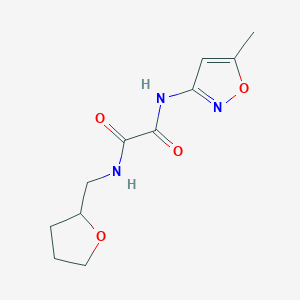

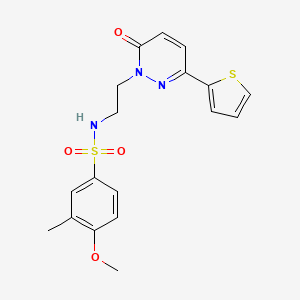

N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as MTOA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various areas of study. MTOA is a member of the oxalamide family, which are compounds that contain two amide groups attached to an oxalyl group.

Wissenschaftliche Forschungsanwendungen

Isoxazole Chemistry and Bioisosteric Replacements

Isoxazoles, including structures similar to N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, are frequently employed in drug design as bioisosteric replacements for ester and amide functionalities. Their utility stems from the ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility without drastically altering biological activity. This adaptability makes isoxazoles and their derivatives highly valuable in the optimization of drug candidates. For instance, Boström et al. (2012) highlight the application of oxadiazoles, a class closely related to isoxazoles, in medicinal chemistry for their bioisosteric properties and synthetic accessibility, offering insights into the structural and functional versatility of these heterocycles (Boström et al., 2012).

Synthesis and Transformations

The synthetic versatility of isoxazole derivatives enables the exploration of various chemical transformations, providing a pathway to a wide array of bioactive molecules. For example, Kormanov et al. (2017) demonstrate the synthesis and transformation of furazan- and pyrazole-carboxylic acids, which are structurally related to isoxazoles, showcasing the potential for creating novel compounds with significant biological activity (Kormanov et al., 2017). Similarly, Sarlo et al. (1966) discuss the methylation of isoxazolin-5-ones, a process relevant to the functionalization and further development of isoxazole-based compounds (Sarlo et al., 1966).

Photoelectron Angular Distribution and Structural Studies

The study of isoxazole derivatives at the electronic level, such as through photoelectron angular distribution, provides essential insights into their electronic structure and reactivity. Kobayashi et al. (1982) investigate the photoelectron spectra of isoxazoles, including 5-methylisoxazole, revealing details about their π and n bands. Such studies are crucial for understanding the fundamental properties that govern the reactivity and interaction of isoxazole derivatives with biological targets (Kobayashi et al., 1982).

Application in Heterocyclic Compounds Synthesis

Isoxazole derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are central to the development of pharmaceuticals and agrochemicals. The flexibility in modifying isoxazole rings, as demonstrated by Huo et al. (2016), who discuss oxidative C-N bond formation in the synthesis of complex heterocycles, underscores the role of isoxazole derivatives in accessing structurally diverse and biologically relevant molecules (Huo et al., 2016).

Eigenschaften

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-7-5-9(14-18-7)13-11(16)10(15)12-6-8-3-2-4-17-8/h5,8H,2-4,6H2,1H3,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVCKXPOTUMIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2995129.png)

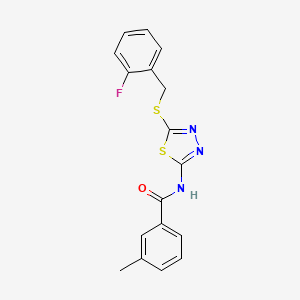

![[3-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2995130.png)

![N-[[1-(4-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2995134.png)

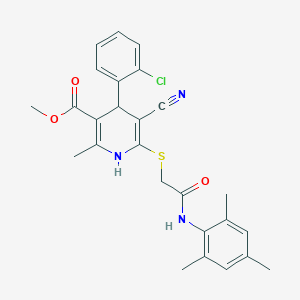

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide](/img/structure/B2995146.png)

![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)

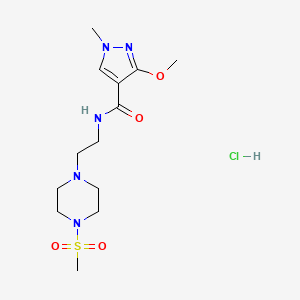

![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)